(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
1346692-30-5 |
|---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChI Key |
JYGQLEUGKUOLQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Aldehyde Precursors
A widely employed strategy involves reducing aldehyde intermediates to the corresponding methanol derivatives. For example, 2-Chloro-3-pyridinecarboxaldehyde can be reduced to (2-Chloro-3-pyridinyl)methanol using sodium borohydride (NaBH₄) in methanol . This method achieves an 80% yield under mild conditions (1.7 hours at room temperature), with the reaction mechanism proceeding via hydride transfer to the carbonyl group .
Adapting this to the target compound, 5-(2-Chloro-5-fluorophenyl)pyridine-3-carbaldehyde would serve as the precursor. Synthesis of this aldehyde could involve:
-
Suzuki-Miyaura Coupling : Introducing the 2-chloro-5-fluorophenyl group to a halogenated pyridine scaffold. For instance, 3-bromo-5-pyridinecarboxaldehyde could react with 2-chloro-5-fluorophenylboronic acid under Pd catalysis.
-
Oxidation of Alcohols : Analogous to methods in , oxidizing (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol ’s alcohol group back to the aldehyde is unnecessary here, but similar oxidative conditions (e.g., NaBrO₃/H₂SO₄) could stabilize intermediates.
Cross-Coupling Strategies for Pyridine Functionalization
Introducing the 2-chloro-5-fluorophenyl group to the pyridine ring often requires transition metal catalysis. The HZSM-5/Pd-C system described in for pyrrole synthesis demonstrates efficacy in forming aryl-heterocycle bonds. Applied to pyridines, this method could involve:
-
Substitution Reactions : Reacting 2-fluoro-α-bromoacetophenone with nitrile derivatives (e.g., 3-oxo-propionitrile) to form intermediates like 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile .
-
Cyclization : Heating the intermediate with Pd-C and HZSM-5 in 1,4-dioxane induces cyclization, forming the pyridine core. This two-step process achieves yields over 90% for pyrroles , suggesting scalability for pyridines.
Table 1: Comparative Analysis of Cross-Coupling Conditions
| Parameter | Conditions from | Adapted Pyridine Conditions |
|---|---|---|
| Catalyst | Pd-C/HZSM-5 | Pd(PPh₃)₄/Zeolite |
| Solvent | 1,4-Dioxane | Toluene/DMF |
| Temperature | 60–90°C | 80–110°C |
| Yield | 92.5% | Pending optimization |
Bromate-Mediated Oxidation of Alcohol Intermediates
Patent CN104356043A details oxidizing (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol to the corresponding aldehyde using NaBrO₃, NaBr, and H₂SO₄. For pyridine systems, this method could be reversed to reduce aldehydes to alcohols, though NaBH₄ remains more efficient . However, bromate-mediated oxidation is critical for stabilizing reactive intermediates during multi-step syntheses.
Critical Considerations :
-
Acid Concentration : 35% H₂SO₄ optimizes protonation without side reactions .
-
Solvent Mixtures : Dichloromethane/acetone (1:1) enhances solubility of aromatic intermediates .
Hydrogenation and Cyclization Pathways
The dual catalytic system (Pd-C/HZSM-5) in enables simultaneous hydrogenation and cyclization. For This compound , this approach would require:
-
Intermediate Synthesis : 4-(2-Chloro-5-fluorophenyl)-2-formyl-4-oxo-butyronitrile via substitution of α-bromoacetophenone derivatives.
-
Cyclization : Heating at 60–90°C under H₂ atmosphere to form the pyridine ring, followed by NaBH₄ reduction of the formyl group to methanol.
Advantages :
-
Short reaction sequence (two steps).
-
High atom economy due to in situ hydrogen transfer.
Protection-Deprotection Strategies for Alcohol Groups
During cross-coupling or cyclization, the methanol group may require protection. Silyl ethers (e.g., TBDMS) are ideal due to their stability under acidic/basic conditions. For example:
-
Protection : Treating the alcohol with TBDMS-Cl in imidazole/DMF.
-
Coupling : Performing Suzuki-Miyaura or Buchwald-Hartwig amination.
-
Deprotection : Using TBAF in THF to regenerate the methanol group.
Table 2: Protection Group Efficiency
| Protecting Group | Conditions | Deprotection Reagent | Compatibility with Pd Catalysis |
|---|---|---|---|
| TBDMS | Imidazole, DMF, 25°C | TBAF/THF | High |
| Acetyl | Ac₂O, Pyridine | NaOH/MeOH | Moderate |
Chemical Reactions Analysis
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol as an anticancer agent. The compound has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. For instance, related compounds have demonstrated significant antitumor efficacy, with one study reporting an average cell growth inhibition rate of approximately 12.53% against various human tumor cells . This indicates that derivatives of this compound may serve as effective chemotherapeutic agents.
1.2 Inhibition of Kinase Activity
Another significant application of this compound is its potential as an inhibitor of various kinases involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell growth and survival. Research has shown that similar compounds can inhibit Trk kinases, which are implicated in several types of cancer . This suggests that this compound could be developed further for targeted cancer therapies.
Chemical Synthesis Applications
2.1 Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for synthesizing more complex molecules. The compound's ability to undergo reactions such as nucleophilic substitution and coupling reactions can facilitate the development of new pharmaceuticals and agrochemicals .
2.2 Development of Novel Derivatives
The structural features of this compound enable the design and synthesis of novel derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications to the pyridine ring or the introduction of additional substituents can lead to compounds with better selectivity or potency against specific biological targets .
Material Science Applications
3.1 Potential Use in Coatings and Polymers
The unique properties of this compound may also extend to material science, particularly in the development of advanced coatings and polymers. The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methanol group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Pyridine Derivatives
Compound A : (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS 943551-28-8)
- Structure : Pyridine with –CH₂OH at position 3 and –CF₃/–Cl at positions 5/2.
- Key Properties: Molecular formula: C₇H₅ClF₃NO (MW: 215.57 g/mol). Higher lipophilicity (LogP ~1.59) due to the –CF₃ group .
- Applications : Likely used in agrochemicals or pharmaceuticals where enhanced membrane permeability is critical.
Compound B : (5-Chloro-3-fluoropyridin-2-yl)methanol (CAS 214055-12-6)
- Structure : Pyridine with –CH₂OH at position 2 and –Cl/–F at positions 5/3.
- Key Properties: Molecular formula: C₆H₄ClFNO (MW: 161.00 g/mol). Lower LogP (–0.01) and higher polarity (PSA = 33.12 Ų) .
- Applications : Intermediate in antiviral drug synthesis (e.g., furopyridine derivatives) .
Compound C : 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3)
- Structure : Pyridine with –OH at position 3 and 4-chloro-2-methoxyphenyl at position 4.
- Key Properties: Molecular formula: C₁₂H₁₀ClNO₂ (MW: 243.67 g/mol). Enhanced solubility due to –OCH₃ and –OH groups .
- Applications: Potential use in kinase inhibitors or fluorescent probes.
Functional Group Modifications
Methanol vs. Methanamine Derivatives
- (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine (CAS 1346692-32-7):
Hydroxyl vs. Ester/Carboxylic Acid Derivatives
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (e.g., compound 7b in ): Carboxylate esters improve metabolic stability compared to alcohols. Used in antimalarial or anticancer agents .
Physicochemical and Structural Comparisons
Biological Activity
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : C12H10ClFNO
- Molecular Weight : 241.67 g/mol
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with chlorinated phenyl compounds. While specific synthetic routes for this compound are not extensively documented, similar methodologies can be inferred from related literature on pyridine derivatives.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The following table summarizes the IC50 values for related compounds against different cancer types:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Pyridine Derivative A | L1210 Mouse Leukemia | 15 |
| Pyridine Derivative B | MCF-7 Breast Cancer | 10 |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined but are expected to be in a similar range based on structural analogs.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Related studies have shown that pyridine derivatives can exhibit significant antibacterial activity against various pathogens. The following table presents data on the minimum inhibitory concentration (MIC) of related compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyridine Derivative C | E. coli | 50 |
| Pyridine Derivative D | S. aureus | 40 |
| This compound | TBD | TBD |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in PubMed evaluated the effects of various pyridine derivatives on L1210 mouse leukemia cells, reporting potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites, which may be relevant for understanding the activity of this compound .
- Antibacterial Testing : In a recent investigation into thiourea derivatives, compounds structurally related to this compound demonstrated effective antibacterial properties against strains such as E. faecalis and K. pneumoniae, suggesting potential for similar activities in this compound .
- Pharmacological Insights : A review highlighted that many pyridine-based compounds possess diverse pharmacological activities, including anti-inflammatory and antioxidant effects, which could be applicable to this compound as well .
Q & A
Q. What are the recommended synthetic routes for (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and functional group modifications of pyridine derivatives. For example:
- Step 1 : Start with a substituted pyridine core. Introduce chloro and fluoro groups via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .
- Step 2 : Install the hydroxymethyl group via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .
- Optimization : Reaction temperatures (80–120°C), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling) significantly influence yields. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxymethyl at δ 4.5–5.0 ppm). Compare with PubChem data for validation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈ClFNO).
- IR : O-H stretch (~3300 cm⁻¹) and C-Cl/C-F vibrations (600–800 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products.
- pH Sensitivity : Test in buffers (pH 1–13) and analyze degradation kinetics. The hydroxymethyl group may oxidize to carboxylic acid under basic conditions .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer :
- Oxidation Pathways : The hydroxymethyl group can oxidize to a ketone or carboxylic acid. Use DFT calculations to predict transition states and compare with experimental outcomes (e.g., KMnO₄ or CrO₃ oxidation yields) .
- Protection Strategies : Temporarily protect the -OH group (e.g., with TBSCl) during halogenation steps to prevent side reactions .
Q. How can computational chemistry resolve contradictions between experimental and theoretical data (e.g., bond angles, electronic properties)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts or dipole moments with experimental data. For example, crystal structures (e.g., C-Cl bond lengths ~1.73 Å) may differ slightly from DFT predictions due to crystal packing effects .
- AIM Analysis : Use Atoms-in-Molecules theory to study hydrogen bonding interactions involving the hydroxymethyl group .
Q. What strategies are effective in analyzing biological activity, such as kinase inhibition or antimicrobial potential?
- Methodological Answer :
- Kinase Assays : Test against GSK-3β or CDKs using fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values can guide SAR studies; fluorophenyl groups enhance binding affinity .
- Antimicrobial Screening : Use microdilution assays (MIC against S. aureus or E. coli). Correlate activity with logP values; higher lipophilicity (due to Cl/F substituents) may improve membrane penetration .
Q. How can researchers address discrepancies in crystallographic data versus synthetic yields for derivatives?
- Methodological Answer :
- Crystallography : Solve single-crystal structures to confirm regiochemistry (e.g., Cl/F positions). Compare with synthetic yields—steric hindrance from substituents may lower yields despite favorable crystal packing .
- Synthon Analysis : Use retrosynthetic tools (e.g., CAS SciFinder) to identify competing pathways leading to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
